2-Bromo-5-iodo-3-methyl-6-nitropyridine

Catalog No.
S12277109
CAS No.
M.F
C6H4BrIN2O2
M. Wt
342.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-iodo-3-methyl-6-nitropyridine

Product Name

2-Bromo-5-iodo-3-methyl-6-nitropyridine

IUPAC Name

2-bromo-5-iodo-3-methyl-6-nitropyridine

Molecular Formula

C6H4BrIN2O2

Molecular Weight

342.92 g/mol

InChI

InChI=1S/C6H4BrIN2O2/c1-3-2-4(8)6(10(11)12)9-5(3)7/h2H,1H3

InChI Key

YJTGXVLASIQYRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Br)[N+](=O)[O-])I

2-Bromo-5-iodo-3-methyl-6-nitropyridine is a halogenated nitropyridine compound characterized by its unique molecular structure, which includes bromine and iodine substituents along with a nitro group. Its chemical formula is C₇H₅BrI₁N₂O₂, and it features a pyridine ring with various functional groups that contribute to its reactivity and potential biological activity. The presence of these halogens and the nitro group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.

Due to its functional groups:

  • Substitution Reactions: The bromine and iodine atoms can be replaced by nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide under basic conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts or tin(II) chloride in hydrochloric acid.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds with boronic acids under mild conditions.

These reactions highlight the compound's versatility in synthetic applications.

Nitropyridines, including 2-Bromo-5-iodo-3-methyl-6-nitropyridine, often exhibit significant biological activities. They interact with various enzymes and receptors, suggesting potential pharmacological effects. The nitro group can facilitate interactions through covalent bonding or intermolecular forces, influencing numerous biochemical pathways. Preliminary studies indicate that compounds within this class may have applications in drug discovery due to their ability to modify biological targets effectively.

The synthesis of 2-Bromo-5-iodo-3-methyl-6-nitropyridine typically involves several key steps:

  • Halogenation: Starting from pyridine derivatives, halogenation introduces bromine and iodine into specific positions on the ring.
  • Nitration: The compound is then subjected to nitration conditions to introduce the nitro group at the 3-position of the pyridine ring. This process requires careful control of reaction parameters to optimize yield and purity .
  • Optimization for Industrial Production: For larger-scale production, methods such as continuous flow reactors may be employed to enhance efficiency while maintaining high yields.

2-Bromo-5-iodo-3-methyl-6-nitropyridine has several notable applications:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is investigated for its potential in developing bioactive molecules and pharmaceuticals.
  • Industry: It finds utility in producing advanced materials and specialty chemicals, leveraging its reactive nature .

Research on interaction studies involving 2-Bromo-5-iodo-3-methyl-6-nitropyridine focuses on its binding affinity with various biological targets. These studies reveal that the compound can influence enzymatic activity and receptor interactions, which may lead to therapeutic applications. The pharmacokinetics of the compound are influenced by its chemical structure, solubility, and stability under physiological conditions .

When comparing 2-Bromo-5-iodo-3-methyl-6-nitropyridine with similar compounds, several notable analogs emerge:

Compound NameCAS NumberSimilarity Index
2-Bromo-5-nitropyridine19755-53-40.75
3-Bromo-5-nitropyridin-4-amine4487-59-60.70
2,6-Dibromo-3-methoxy-5-nitropyridine79491-46-60.70
Methyl 2-amino benzoateNot availableN/A

Uniqueness

The uniqueness of 2-Bromo-5-iodo-3-methyl-6-nitropyridine lies in its specific combination of bromine and iodine substituents along with the nitro group at the designated positions on the pyridine ring. This configuration allows for unique reactivity patterns that are not present in simpler analogs, making it particularly valuable in synthetic organic chemistry and potential medicinal applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

341.85009 g/mol

Monoisotopic Mass

341.85009 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

Explore Compound Types